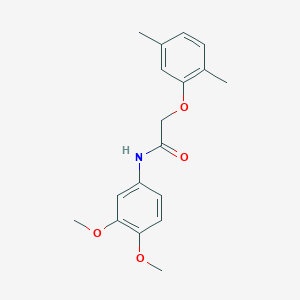
5-bromo-N-ethyl-2,3,4-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-ethyl-2,3,4-trimethylbenzamide, also known as BTEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
5-bromo-N-ethyl-2,3,4-trimethylbenzamide is believed to exert its effects through the modulation of GABA receptors. GABA receptors are neurotransmitter receptors that play a critical role in the regulation of neuronal excitability. 5-bromo-N-ethyl-2,3,4-trimethylbenzamide has been found to bind to the benzodiazepine site on GABA receptors, enhancing the activity of GABA and leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, a class of drugs commonly used to treat anxiety and insomnia.
Biochemical and Physiological Effects
5-bromo-N-ethyl-2,3,4-trimethylbenzamide has been found to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. In animal studies, 5-bromo-N-ethyl-2,3,4-trimethylbenzamide has been shown to reduce anxiety-like behavior and increase sleep duration. 5-bromo-N-ethyl-2,3,4-trimethylbenzamide has also been found to have anticonvulsant effects, reducing the severity and frequency of seizures in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
5-bromo-N-ethyl-2,3,4-trimethylbenzamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, 5-bromo-N-ethyl-2,3,4-trimethylbenzamide also has some limitations, including its limited solubility in aqueous solutions and its relatively low potency compared to other GABA receptor modulators.
Future Directions
There are several potential future directions for research on 5-bromo-N-ethyl-2,3,4-trimethylbenzamide. One area of interest is the development of more potent and selective GABA receptor modulators based on the structure of 5-bromo-N-ethyl-2,3,4-trimethylbenzamide. Another area of interest is the investigation of 5-bromo-N-ethyl-2,3,4-trimethylbenzamide's potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is potential for further exploration of 5-bromo-N-ethyl-2,3,4-trimethylbenzamide's anticancer properties and its potential as a cancer therapy.
Synthesis Methods
The synthesis of 5-bromo-N-ethyl-2,3,4-trimethylbenzamide involves the reaction between 5-bromo-2,3,4-trimethylbenzoic acid and ethylamine. The reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through recrystallization, yielding 5-bromo-N-ethyl-2,3,4-trimethylbenzamide as a white crystalline solid.
Scientific Research Applications
5-bromo-N-ethyl-2,3,4-trimethylbenzamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, 5-bromo-N-ethyl-2,3,4-trimethylbenzamide has been explored as a potential drug candidate for treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. In neuropharmacology, 5-bromo-N-ethyl-2,3,4-trimethylbenzamide has been investigated for its effects on the central nervous system, particularly its ability to modulate the activity of GABA receptors. In cancer research, 5-bromo-N-ethyl-2,3,4-trimethylbenzamide has been studied for its potential anticancer properties, particularly its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
5-bromo-N-ethyl-2,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-5-14-12(15)10-6-11(13)9(4)7(2)8(10)3/h6H,5H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAAANWLVITAQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C(=C1C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-ethyl-2,3,4-trimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide](/img/structure/B5785542.png)


![N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5785582.png)

![1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)
![1,5-dimethyl-N'-[(2-methyl-3-furoyl)oxy]-1H-pyrrole-2-carboximidamide](/img/structure/B5785610.png)


![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)

